molecular formula C20H20ClN3O3S B11396341 2-(4-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole

2-(4-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole

Cat. No.: B11396341
M. Wt: 417.9 g/mol
InChI Key: JNXCFSULVDTLFI-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE is a complex organic compound that features a benzenesulfonyl group, a chlorophenyl group, an oxazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: May serve as a probe in biochemical assays to study enzyme interactions.

    Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group may act as an electrophilic center, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[4-(BENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE
  • 1-[4-(BENZENESULFONYL)-2-(4-BROMOPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE

Comparison:

  • Structural Differences: The position and type of halogen on the phenyl ring can significantly affect the compound’s reactivity and biological activity.
  • Unique Features: The presence of the benzenesulfonyl group and the oxazole ring in 1-[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE provides unique electronic properties that can be exploited in various applications.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-(4-chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole

InChI

InChI=1S/C20H20ClN3O3S/c1-23-11-13-24(14-12-23)20-19(28(25,26)17-5-3-2-4-6-17)22-18(27-20)15-7-9-16(21)10-8-15/h2-10H,11-14H2,1H3

InChI Key

JNXCFSULVDTLFI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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